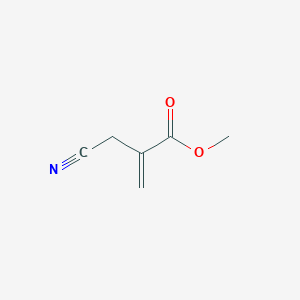

2-(Cyanomethyl)acrylic acid methyl ester

Description

BenchChem offers high-quality 2-(Cyanomethyl)acrylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyanomethyl)acrylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(3-4-7)6(8)9-2/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQCZSPDKPYILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Contemporary Organic Synthesis

Methyl 2-cyanoacrylate is a multifunctional monomer recognized for its utility in constructing complex molecules. tandfonline.com Its significance stems from the electron-deficient nature of its carbon-carbon double bond, a result of the powerful electron-withdrawing effects of both the cyano and methyl ester groups. nih.gov This electronic feature renders the molecule highly susceptible to attack by a wide range of nucleophiles, making it an excellent Michael acceptor. This reactivity is harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental operations in organic synthesis.

The classic synthesis of cyanoacrylates is the Knoevenagel condensation, which involves the reaction of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). pcbiochemres.com This reaction condenses an active methylene (B1212753) compound with a carbonyl group, followed by dehydration, to create the characteristic C=C double bond. pcbiochemres.comcaribjscitech.com While effective, industrial-scale synthesis often requires a high-temperature "cracking" step to depolymerize the initially formed polymer back to the monomer, an energy-intensive process. pcbiochemres.com Recent research has focused on developing "crackless" techniques that avoid this high-temperature depolymerization, making the synthesis more efficient and applicable to temperature-sensitive derivatives. pcbiochemres.com

Overview of Functional Group Reactivity in Complex Molecule Construction

The synthetic versatility of methyl 2-cyanoacrylate is rooted in the distinct reactivity of its three primary functional groups: the alkene, the nitrile, and the methyl ester. The synergy between these groups dictates the compound's role in chemical transformations.

The most prominent feature is the highly electrophilic alkene, which readily participates in several key reaction types:

Anionic Polymerization : The compound is famously known for its rapid anionic polymerization, initiated by even weak bases like moisture. pcbiochemres.comilo.org A nucleophile attacks the electron-poor β-carbon of the alkene, generating a carbanion at the α-carbon. This carbanion is stabilized by resonance through delocalization of the negative charge onto the adjacent cyano and ester groups. nih.govpcbiochemres.com This stabilized anion then acts as a nucleophile itself, attacking another monomer unit and propagating a polymer chain. pcbiochemres.com While this property is the basis for its use as an instant adhesive, controlled anionic polymerization can be used to create polymers with specific properties. dtic.milacs.org

Michael Addition : As a potent Michael acceptor, it reacts with a variety of nucleophiles (thiols, amines, carbanions) in a conjugate addition fashion. This reaction is a cornerstone of organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction with thiols is a key example of "click chemistry," enabling efficient and clean bond formation. nih.gov

Cycloaddition Reactions : The electron-deficient double bond can also participate as a dienophile or dipolarophile in cycloaddition reactions, allowing for the rapid construction of cyclic and heterocyclic ring systems, which are common motifs in pharmaceuticals and natural products.

The nitrile (cyano) group is a versatile functional handle that can be transformed into other important groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. noaa.gov These transformations allow chemists to introduce new functionalities into a molecule after the initial carbon skeleton has been assembled.

The methyl ester group can undergo reactions typical of esters, such as hydrolysis to a carboxylic acid or transesterification with other alcohols. noaa.gov It also plays a crucial role in activating the alkene; its electron-withdrawing nature is essential for the molecule's high reactivity in polymerization and Michael additions. nih.gov

Scope and Research Trajectories for Multifunctional Acrylates

Classical and Contemporary Preparative Routes

Established and modern methods for preparing 2-(cyanomethyl)acrylic acid methyl ester rely on fundamental organic reactions, including condensation, esterification, and nucleophilic attacks.

Knoevenagel Condensation Approaches with Formaldehyde (B43269) and Related Carbonyls

The Knoevenagel condensation is a cornerstone in the synthesis of cyanoacrylates and represents the most powerful and widely used method for forming the core carbon-carbon double bond in the target molecule. mdpi.comwikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. researchgate.netsciforum.net

For the synthesis of 2-(cyanomethyl)acrylic acid methyl ester, the key precursors are methyl cyanoacetate (B8463686), which provides the active methylene (B1212753) group, and formaldehyde (or its equivalents like paraformaldehyde), which serves as the carbonyl component. The reaction is typically conducted in the presence of a basic catalyst. researchgate.net The process can be summarized as the reaction of methyl cyanoacetate with formaldehyde, which first produces a poly(methyl cyanoacrylate) intermediate. This polymer is then depolymerized under acidic conditions to yield the crude monomeric product, which is subsequently purified by distillation.

While formaldehyde is the direct precursor for the parent compound, the Knoevenagel condensation is versatile and can be performed with a wide range of aromatic and aliphatic aldehydes to produce various substituted cyanoacrylates. wikipedia.orgresearchgate.net The reaction conditions, such as solvent and temperature, are crucial; for instance, some reactions are carried out in solvents like ethanol (B145695) or hexane (B92381) at temperatures ranging from room temperature to 65-70 °C. mdpi.comwikipedia.org To improve yields, the water generated during the condensation is often removed, for example, through azeotropic distillation. researchgate.net

Esterification and Transesterification Pathways

Esterification provides an alternative or complementary route to obtaining 2-(cyanomethyl)acrylic acid methyl ester. This pathway involves reacting 2-(cyanomethyl)acrylic acid with methanol (B129727) in the presence of an acid catalyst. rsc.org This method is analogous to the industrial production of other acrylate esters like methyl acrylate and methyl methacrylate (B99206). rsc.org

Commonly used catalysts for this type of esterification are strong mineral acids such as sulfuric acid or organic sulfonic acids like p-toluenesulfonic acid (p-TSA). The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, an excess of methanol is often used, and the water formed during the reaction is continuously removed. The reaction temperature is generally maintained between 70 to 180 °C. rsc.org

Another relevant pathway is transesterification, where an existing ester of 2-(cyanomethyl)acrylic acid (e.g., an ethyl or butyl ester) is reacted with methanol in the presence of an acid or base catalyst to yield the desired methyl ester. This method is particularly useful for converting between different ester forms of the acrylic acid derivative.

Table 1: Comparison of Catalysts in Acrylic Acid Esterification

| Catalyst | Reactants | Temperature (°C) | Notes |

| Sulfuric Acid | Acrylic Acid, Methanol | 50 - 80 | Commonly used, efficient homogeneous catalyst. |

| p-Toluenesulfonic Acid (p-TSA) | Acrylic Acid, Methanol | 50 - 80 | Effective organic acid catalyst. |

| Cation Exchange Resin (e.g., Amberlyst 15) | Acrylic Acid, Methanol | Not specified | Heterogeneous catalyst, allowing for easier separation. |

Nucleophilic Addition-Elimination Sequences

The synthesis of 2-(cyanomethyl)acrylic acid methyl ester is mechanistically rooted in nucleophilic addition-elimination sequences. The Knoevenagel condensation itself is a prime example of this two-step process. researchgate.net

The mechanism begins with the deprotonation of the active methylene compound (methyl cyanoacetate) by a base to form a carbanion or enolate. wikipedia.orgresearchgate.net This carbanion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of formaldehyde in a nucleophilic addition step, forming a tetrahedral intermediate (an alkoxide). wikipedia.org This intermediate is subsequently protonated to form a β-hydroxy adduct. The final step is an elimination reaction (dehydration), where a molecule of water is removed to form the carbon-carbon double bond of the final product. researchgate.net

Related nucleophilic substitution reactions on similar α,β-unsaturated systems have also been studied. For instance, α-(halomethyl)acrylates, which possess an electron-poor vinyl group, are known to undergo SN2' reactions (a type of conjugate substitution) with various nucleophiles. While not a direct synthesis of the title compound, these studies highlight the reactivity of the acrylate backbone towards nucleophilic attack, which is the fundamental principle governing its primary synthetic routes.

Catalytic Systems in Synthesis

Catalysis is integral to the efficient synthesis of 2-(cyanomethyl)acrylic acid methyl ester, with both base and metal-based systems being employed to facilitate the key condensation step.

Base-Catalyzed Reactions (e.g., Amine-mediated, Alkali Metal Tetraborates)

Weak bases are the most common catalysts for the Knoevenagel condensation to avoid the self-condensation of the aldehyde reactant. researchgate.net

Amine-mediated Catalysis: A variety of amines and their salts have proven effective. Simple secondary amines like piperidine (B6355638) are classic catalysts for this reaction. researchgate.netresearchgate.net Other amine-based systems include diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been used to produce cyanoacrylates in high yields with shorter reaction times. wikipedia.org The mechanism involves the amine deprotonating the methyl cyanoacetate to generate the required carbanion for the nucleophilic attack. wikipedia.org Ammonium (B1175870) salts, such as ammonium acetate, have also been utilized, sometimes under solvent-free microwave conditions, to promote the condensation.

Alkali Metal Tetraborates: Borax (sodium tetraborate), a naturally occurring and inexpensive alkali metal salt, has been shown to be a very efficient catalyst for the Knoevenagel condensation. Its use aligns with green chemistry principles due to its low toxicity and operational simplicity. Borax can effectively catalyze the condensation of active methylene compounds with aldehydes, offering high yields and often eliminating the need for complex workup procedures or chromatography.

Table 2: Examples of Base Catalysts in Knoevenagel Condensation

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) |

| Diisopropylethylammonium acetate (DIPEAc) | Aromatic Aldehydes | Ethyl Cyanoacetate | Hexane, 65-70°C, 3-6h | High |

| Piperidine | 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol, RT | Not specified |

| Borax (Sodium Tetraborate) | Various Aldehydes | Active Methylene Compounds | Not specified | High |

Metal-Catalyzed Processes (e.g., Copper-catalyzed, Phase-Transfer Catalysis)

Metal-Catalyzed Processes: Transition metals, particularly copper, have been incorporated into catalysts for the Knoevenagel condensation. Copper-based metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts. These materials possess unsaturated metal sites that can act as Lewis acids, activating the carbonyl group of the aldehyde and facilitating the reaction. The porous nature and high surface area of MOFs make them effective and often reusable catalysts.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another advanced technique employed to enhance the efficiency of Knoevenagel condensations, particularly in biphasic systems. researchgate.net PTCs, such as quaternary ammonium salts, facilitate the transfer of the anionic nucleophile (the deprotonated methyl cyanoacetate) from an aqueous or solid phase into an organic phase where the aldehyde is dissolved. This overcomes the solubility barrier between reactants, leading to faster reaction rates under milder conditions. researchgate.net Recently, bifunctional magnetic nanocomposites have been developed to act as recoverable heterogeneous phase-transfer catalysts for Knoevenagel condensations in aqueous media, further advancing the green aspects of the synthesis. researchgate.net

Green Chemistry Approaches and Solvent Effects

The synthesis of α-cyanoacrylates, including 2-(cyanomethyl)acrylic acid methyl ester, predominantly relies on the Knoevenagel condensation. Green chemistry principles have been increasingly applied to this reaction to minimize environmental impact. Key strategies include the use of sustainable catalysts, alternative energy sources like microwave irradiation, and the selection of environmentally benign solvents or solvent-free conditions.

Research has demonstrated the efficacy of various catalysts that are considered greener alternatives to traditional bases like piperidine. Triphenylphosphine has been successfully employed as a mild and efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds such as ethyl cyanoacetate under solvent-free conditions. organic-chemistry.org This approach avoids the use of harmful organic solvents and simplifies the reaction work-up. organic-chemistry.org Similarly, porous calcium hydroxyapatite (B223615) has been utilized as a recyclable, solid catalyst, often in conjunction with microwave activation, to achieve high yields in short reaction times without any solvent. mdpi.com

The choice of solvent has a pronounced effect on the reaction's efficiency and environmental footprint. Studies comparing different solvents for Knoevenagel-type reactions have shown varied outcomes. For instance, in certain base-catalyzed condensations, reactions performed in tetrahydrofuran (B95107) (THF) required longer times compared to those in methanol. researchgate.net However, using alcohol solvents like ethanol can sometimes lead to side reactions such as transesterification, complicating product purification. researchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective. Research on ionic liquid-catalyzed Knoevenagel condensations found that while the catalyst had poor solubility in many organic solvents, using water as the solvent significantly increased the reaction yield. imedpub.com The hydrogen-bonding capability of protic solvents like water can also accelerate the reaction by activating the carbonyl group of the aldehyde. rsc.org

Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to dramatically reduced reaction times and improved yields, especially under solvent-free conditions. organic-chemistry.orgmdpi.com This technique aligns well with green chemistry goals by reducing energy consumption compared to conventional heating. mdpi.com

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Triphenylphosphine | Benzaldehyde (B42025) + Ethyl Cyanoacetate | 80°C, Solvent-free, 2.5h | 92 | organic-chemistry.org |

| Triphenylphosphine / MW | Benzaldehyde + Ethyl Cyanoacetate | MW, Solvent-free, 4 min | 94 | organic-chemistry.org |

| Hydroxyapatite / MW | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | MW, Solvent-free, 2 min | 96 | mdpi.com |

| DIPEAc | Aromatic Aldehydes + Ethyl Cyanoacetate | Hexane, 65-70°C, 3-6h | High | scielo.org.mx |

| [HyEtPy]Cl–H₂O–DABCO | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | 50°C, 5 min | 99 | rsc.org |

Advanced Synthetic Strategies

Beyond foundational green chemistry principles, advanced strategies are being developed to enhance the synthesis of 2-(cyanomethyl)acrylic acid methyl ester and its analogs. These methods focus on improving process efficiency, achieving higher levels of molecular complexity, and enabling large-scale, controlled production.

One-Pot Syntheses

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced waste, time, and resource consumption. The standard Knoevenagel condensation to produce 2-(cyanomethyl)acrylic acid methyl ester is inherently a one-pot process, combining an aldehyde with methyl cyanoacetate.

Stereoselective Synthesis of Chiral Analogs

While 2-(cyanomethyl)acrylic acid methyl ester is an achiral molecule, the development of stereoselective methods to synthesize chiral analogs is a significant area of research, driven by the demand for enantiomerically pure compounds in pharmaceuticals and materials science. These strategies involve creating new stereocenters with high fidelity.

One prominent method is the asymmetric hydrogenation of substituted α-cyanoacrylate esters. Using chiral rhodium-based catalysts, such as those with the f-spiroPhos ligand, a variety of 3-substituted cyanoacrylate esters can be hydrogenated with excellent enantioselectivity, achieving up to 98% enantiomeric excess (ee). rsc.orgresearchgate.net This reaction effectively converts the carbon-carbon double bond into a chiral center.

Another powerful approach involves the organocatalytic asymmetric conjugate addition of α-cyanoacetates to electrophilic partners. researchgate.net Chiral Brønsted base catalysts can facilitate the Michael addition of a cyanoacetate to a methacrylate equivalent, followed by a protonation step, to construct acyclic molecules with nonadjacent tertiary and quaternary stereocenters with high diastereo- and enantioselectivity. researchgate.net

| Reaction Type | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Rh-(S,S)-f-spiroPhos | Methyl (E)-3-cyano-3-phenylacrylate | 98% | rsc.orgresearchgate.net |

| Asymmetric Hydrogenation | Rh-(S,S)-f-spiroPhos | Methyl (Z)-3-cyano-3-phenylacrylate | 97% | rsc.orgresearchgate.net |

Flow Chemistry Applications in Production

Flow chemistry, utilizing continuous-flow reactors such as microreactors, offers substantial advantages over traditional batch processing for the production of fine chemicals. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability.

The Knoevenagel condensation is well-suited for adaptation to flow chemistry. A study on the synthesis of ethyl α-cyanocinnamate, a close analog of the target compound, was successfully performed in a continuous-flow monolithic microreactor. nih.gov The reactor's stationary phase was a silica (B1680970) monolith modified with various amine groups to act as a heterogeneous catalyst. nih.gov This setup allows for the continuous conversion of reactants into the product, with the catalyst being easily retained. The research found that microreactors grafted with diamine functional groups were highly active and stable, achieving nearly full conversion of benzaldehyde and ethyl cyanoacetate in as little as six minutes at 50°C. nih.gov This represents a significant acceleration compared to many batch processes. The ability to produce material continuously with high efficiency and easy product-catalyst separation makes flow chemistry a highly attractive strategy for the industrial production of 2-(cyanomethyl)acrylic acid methyl ester.

| Parameter | Batch Reactor | Flow Microreactor | Reference |

| Reaction | Benzaldehyde + Ethyl Cyanoacetate | Benzaldehyde + Ethyl Cyanoacetate | nih.gov |

| Catalyst | Homogeneous Base (e.g., Piperidine) | Heterogeneous Grafted Amines on Silica Monolith | nih.gov |

| Temperature | Variable (e.g., Room Temp to Reflux) | 50°C | nih.gov |

| Reaction Time | Hours | 6 minutes (residence time) | nih.gov |

| Conversion | Variable (often high but over longer times) | ~100% | nih.gov |

| Work-up | Liquid-liquid extraction, catalyst removal | Continuous output, no catalyst filtration needed | nih.gov |

Nucleophilic Addition Reactions

The acrylate moiety in 2-(cyanomethyl)acrylic acid methyl ester is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the methyl ester and the cyanomethyl groups. This activation facilitates a variety of addition reactions, most notably the Michael addition.

The conjugate (or 1,4-) addition of nucleophiles to the activated α,β-unsaturated system is a cornerstone of the reactivity of 2-(cyanomethyl)acrylic acid methyl ester. This reaction, known as the Michael addition, is a versatile method for carbon-carbon and carbon-heteroatom bond formation.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily undergo aza-Michael addition with acrylate esters. upc.eduresearchgate.net This reaction is a powerful tool for the synthesis of β-amino acid derivatives. wikipedia.org In the case of 2-(cyanomethyl)acrylic acid methyl ester, the reaction with an amine would yield a substituted β-alanine derivative. The general reaction is often base-catalyzed and proceeds with high yield. upc.edu Microwave irradiation has been shown to significantly accelerate the Michael addition of amines to methyl acrylates, reducing reaction times and increasing product purity. researchgate.netnih.gov

Hydrazines also react with α,β-unsaturated esters in a similar fashion. The initial Michael addition can be followed by an intramolecular cyclization (condensation) to form five-membered heterocyclic rings, such as pyrazolidinones. rsc.org The reaction of hydrazine (B178648) hydrate (B1144303) with methyl acrylate, for example, can lead to various products including 1-(alkoxycarbonylethyl)pyrazolidin-3-one and 1,2-bis(alkoxycarbonylethyl)pyrazolidin-3-one, depending on the reaction conditions. rsc.org The reaction of 2-(cyanomethyl)acrylic acid methyl ester with hydrazine is expected to proceed analogously, forming a pyrazolidinone ring with a cyanomethyl substituent. These reactions are fundamental in the synthesis of various heterocyclic compounds which are important scaffolds in medicinal chemistry. researchgate.netsciforum.netnih.gov

| Acrylate Ester | Amine Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | Benzylamine | Microwave, 80°C, 10 min | β-amino ester | 95% | nih.gov |

| Methyl acrylate | (S)-α-methylbenzylamine | Microwave, 80°C, 10 min | β-amino ester | 95% | nih.gov |

| Methyl methacrylate | Benzylamine | Microwave, 150°C, 3 h | β-amino ester | 60% | nih.gov |

The Michael addition of alcohols to activated alkenes, known as oxa-Michael addition, is also a feasible reaction pathway. While less common than the aza-Michael addition, it can proceed under basic conditions. For 2-(cyanomethyl)acrylic acid methyl ester, this would lead to a β-alkoxy derivative. Additionally, transesterification can occur at the ester moiety, particularly under acid or base catalysis with an excess of the alcohol, leading to an exchange of the methyl group for a different alkyl group. google.comgoogle.com

The reaction with water, or hydrolysis, primarily targets the ester functional group. Under alkaline conditions, acrylate and methacrylate esters undergo saponification via a BAC2 mechanism (bimolecular acyl-oxygen cleavage) to yield the corresponding carboxylate salt (an acrylate) and methanol. nih.govresearchgate.net This reaction is generally slower than for saturated esters but is a key degradation pathway. nih.govnih.gov The α,β-unsaturated system can also be susceptible to hydration across the double bond under certain conditions, though ester hydrolysis is typically the more dominant reaction pathway in aqueous basic media.

Carbon nucleophiles are extensively used in Michael additions to form new carbon-carbon bonds. Enolates, derived from ketones, esters, or other carbonyl compounds, are classic Michael donors. The reaction of an enolate with 2-(cyanomethyl)acrylic acid methyl ester would result in a 1,5-dicarbonyl compound (or a related structure), which is a valuable intermediate for further synthetic transformations, including intramolecular cyclizations.

Organometallic reagents also add to α,β-unsaturated esters. While highly reactive reagents like Grignard reagents can sometimes favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are well-known for selectively performing 1,4-conjugate addition. More recently, dialkylzinc reagents have been shown to participate in air-promoted radical-polar crossover 1,4-additions with substituted acrylates. nih.gov This process involves the addition of an alkyl radical to the β-position, followed by the formation of a zinc enolate. This enolate is a stable intermediate that can be trapped in situ by electrophiles, such as aldehydes or ketones, in a subsequent tandem aldol (B89426) condensation. This methodology allows for the creation of complex molecular architectures with multiple stereocenters in a single operation. nih.gov

The reactivity of the acrylate double bond towards nucleophiles is dictated by the polarization induced by the electron-withdrawing ester group. In 2-(cyanomethyl)acrylic acid methyl ester, the cyanomethyl group (-CH₂CN) provides additional activation. The cyano group is strongly electron-withdrawing through both induction and resonance, which further decreases the electron density at the β-carbon of the acrylate system, making it more electrophilic and thus more susceptible to nucleophilic attack.

This activating effect can be contrasted with the reactivity of methacrylates. The α-methyl group in methyl methacrylate is electron-donating, which slightly deactivates the double bond towards Michael addition compared to methyl acrylate. upc.edumdpi.com Therefore, the presence of the cyanomethyl group in 2-(cyanomethyl)acrylic acid methyl ester significantly enhances its reactivity as a Michael acceptor. Furthermore, the electron-withdrawing nature of the cyanomethyl group helps to stabilize the negative charge on the intermediate enolate formed after the initial nucleophilic attack, thereby lowering the activation energy of the addition step.

Michael Addition Chemistry

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. As a substituted alkene, 2-(cyanomethyl)acrylic acid methyl ester can participate as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction.

In the Diels-Alder reaction, a [4+2] cycloaddition, the acrylate acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. researchgate.net Both the methyl ester and the cyanomethyl groups on 2-(cyanomethyl)acrylic acid methyl ester serve this purpose, making it a highly activated dienophile for reactions with electron-rich dienes (a normal electron-demand Diels-Alder reaction). mdpi.comnih.gov The reaction is expected to be highly regioselective and stereoselective, governed by frontier molecular orbital interactions. Lewis acid catalysis is commonly employed to further increase the rate and selectivity of Diels-Alder reactions involving acrylate dienophiles. researchgate.netmdpi.com

Besides [4+2] cycloadditions, this compound could potentially engage in [3+2] cycloadditions with 1,3-dipoles (e.g., azomethine ylides, nitrile oxides) to generate five-membered heterocyclic rings, a reaction that has been studied for related acrylate systems. rsc.orgresearchgate.net

| Diene | Dienophile | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Methyl acrylate | AlCl₃ | Bicyclo[2.2.1]hept-5-ene-2-carboxylate | Lewis acid enhances rate and endo selectivity. | researchgate.net |

| Butadiene | Methyl acrylate | BF₃ in H₂O (computational) | Methyl cyclohex-3-enecarboxylate | Reaction proceeds via asynchronous bond formation. | mdpi.com |

| Isoprene | Methyl acrylate | ZSM-5 Zeolite | Methyl 4-methylcyclohex-3-enecarboxylate | Zeolite acidity and pore size influence productivity. | nih.gov |

Polymerization Mechanisms

Methyl 2-(cyanomethyl)acrylate is known for its high reactivity in polymerization processes, which can proceed through different mechanisms depending on the initiator used.

The compound is highly susceptible to anionic polymerization due to the powerful electron-withdrawing capabilities of both the cyano and ester groups. These groups effectively stabilize the propagating carbanion formed at the α-carbon. Anionic polymerization can be initiated by nucleophiles such as organometallic compounds (e.g., butyllithium) or alkoxides. The process is typically very rapid and exothermic. The mechanism involves the nucleophilic attack of the initiator on the β-carbon of the monomer's double bond, generating a carbanion that subsequently propagates by attacking additional monomer units in a chain-growth fashion.

Methyl 2-(cyanomethyl)acrylate can also undergo free radical polymerization using conventional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The propagating radical is stabilized by resonance with both the ester and cyano groups. However, the high reactivity of the monomer can sometimes lead to complex kinetics and challenges in controlling the polymer's molecular weight and architecture. Chain transfer reactions can also be a significant consideration, potentially limiting the final polymer chain length.

The high reactivity that makes methyl 2-(cyanomethyl)acrylate a valuable monomer also presents challenges in controlling its polymerization. Spontaneous or uncontrolled polymerization can lead to the formation of ill-defined materials or undesired side reactions. To achieve well-defined polymers, controlled polymerization techniques are necessary.

For Anionic Polymerization: Living anionic polymerization conditions, which involve stringent purification of reagents and solvents and the use of low temperatures, can provide polymers with narrow molecular weight distributions and controlled molecular weights.

For Radical Polymerization: Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly suitable. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for a much slower and more controlled chain growth. This control minimizes termination and chain transfer side reactions, enabling the synthesis of polymers with predictable characteristics.

The following table outlines initiators and conditions for different polymerization mechanisms.

| Polymerization Type | Initiator Example | Typical Conditions | Key Feature |

| Anionic | n-Butyllithium (n-BuLi) | Low temperature (-78 °C), inert atmosphere | Rapid polymerization, sensitive to impurities |

| Free Radical | Azobisisobutyronitrile (AIBN) | Thermal (60-80 °C) | Standard radical polymerization |

| Controlled Radical (RAFT) | RAFT agent (e.g., dithiobenzoate) + AIBN | Thermal (60-80 °C) | Controlled molecular weight and low dispersity |

Hydrolysis and Ester Cleavage Reactions

The ester functionality in methyl 2-(cyanomethyl)acrylate is susceptible to hydrolysis, a reaction that cleaves the ester bond. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate that subsequently collapses, expelling the methoxide (B1231860) leaving group to form 2-(cyanomethyl)acrylic acid (after an acidic workup).

Acid-Catalyzed Hydrolysis: This is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, yielding the carboxylic acid product.

Under particularly harsh hydrolytic conditions (e.g., concentrated strong acid or base and high temperatures), the nitrile (cyano) group can also undergo hydrolysis, first to an amide and then to a carboxylic acid, which would result in the formation of a diacid.

Computational and Theoretical Studies of Reactivity

Computational chemistry provides invaluable tools for understanding the reactivity and reaction mechanisms of molecules like 2-(cyanomethyl)acrylic acid methyl ester at a molecular level.

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules and to model reaction profiles. For 2-(cyanomethyl)acrylic acid methyl ester, DFT calculations can be employed to investigate the mechanisms of hydrolysis.

A typical study would involve calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products for both the acid- and base-mediated hydrolysis pathways. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier (ΔG‡), which is directly related to the reaction rate. By mapping the entire energy profile, the rate-determining step of the mechanism can be identified.

DFT studies on the polymerization of related monomers, such as ethyl α-cyanoacrylate, have successfully modeled their kinetic parameters. researchgate.net A similar approach could be applied to hydrolysis. For instance, one could compare the activation barriers for the nucleophilic attack of H₂O (acid-catalyzed) versus OH⁻ (base-catalyzed) on the ester's carbonyl carbon and the nitrile carbon. This would provide a quantitative rationale for the observed differences in reactivity and selectivity.

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 | 0.0 |

| Transition State 1 (TS₁) | +12.5 | +13.2 |

| Tetrahedral Intermediate | -15.8 | -14.9 |

| Transition State 2 (TS₂) | -1.2 | -0.8 |

| Products (Carboxylate + MeOH) | -22.4 | -23.1 |

While DFT is excellent for calculating static energy profiles, Molecular Dynamics (MD) simulations can model the dynamic evolution of a chemical reaction over time, explicitly including the effects of solvent molecules. For reactions like hydrolysis, solvent interactions play a crucial role in stabilizing intermediates and transition states.

Using a reactive force field (ReaxFF), which can model the formation and breaking of chemical bonds, MD simulations could trace the entire reaction trajectory of a 2-(cyanomethyl)acrylic acid methyl ester molecule interacting with water and catalyst molecules in a simulation box. This approach can reveal detailed mechanistic insights, such as the specific roles of individual solvent molecules in proton transfer events (e.g., forming a proton wire) and the dynamic stability of reaction intermediates. While specific MD studies on the hydrolysis of this molecule are not prominent in the literature, the methodology has been developed for the polymerization of similar acrylates.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their measured activity, such as reaction rate. A QSAR study on the reactivity of 2-(cyanomethyl)acrylic acid methyl ester would involve synthesizing a series of related compounds with different substituents and measuring their hydrolysis rates (khyd).

These experimental rates are then correlated with calculated molecular descriptors using a mathematical model. Relevant descriptors could include:

Electronic Descriptors: Hammett or Taft constants of substituents, calculated partial charges on the carbonyl or nitrile carbons, or the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Steric parameters like Taft's Es or molar refractivity.

Spectroscopic Data: As demonstrated for other acrylates, 13C NMR chemical shifts of the α- and β-carbons can be correlated with hydrolysis rates, as they reflect the electron density at these positions. nih.gov

The resulting QSAR equation (e.g., log(khyd) = c₀ + c₁σ* + c₂Es) can be used to predict the reactivity of new, unsynthesized compounds and to provide mechanistic insights into the factors governing the hydrolysis reaction. nih.govnih.gov

| Compound (R-group on ester) | log(khyd) | σ* (Taft Constant) | Es (Steric Parameter) | δCβ (ppm) |

| Methyl | -2.5 | 0.00 | 0.00 | 130.1 |

| Ethyl | -2.8 | -0.10 | -0.07 | 129.5 |

| Isopropyl | -3.4 | -0.19 | -0.47 | 128.9 |

| tert-Butyl | -4.1 | -0.30 | -1.54 | 128.2 |

Table 2. Example of a hypothetical dataset for a QSAR analysis of the hydrolysis of 2-(cyanomethyl)acrylic acid esters. The goal is to build a model linking the rate constant (khyd) to structural descriptors.

Electronic Structure Analysis for Reaction Prediction

The reactivity of 2-(cyanomethyl)acrylic acid methyl ester is fundamentally governed by its electronic structure. A detailed analysis of the molecule's electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential provides critical insights into its behavior in chemical reactions. Computational chemistry serves as a powerful tool for these investigations, allowing for the prediction of reaction pathways and the rationalization of observed chemical phenomena.

The presence of multiple functional groups—the methyl ester, the acrylic double bond, and the cyanomethyl group—creates a complex electronic environment. The cyanomethyl group, in particular, plays a significant role in modulating the reactivity of the acrylate system. It is primarily an electron-withdrawing group, exerting its influence through a negative inductive effect (-I). This effect is quantified by its Hammett substituent constants.

| Substituent | σ_m | σ_p_ |

| -CH₂CN | 0.15 | 0.17 |

This table is interactive. You can sort and filter the data.

The positive Hammett constants for the cyanomethyl group indicate its electron-withdrawing nature. stenutz.eu This inductive withdrawal of electron density has a profound impact on the electron distribution across the entire molecule.

A key aspect of predicting chemical reactivity lies in the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine how the molecule interacts with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In 2-(cyanomethyl)acrylic acid methyl ester, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the acrylate moiety. The electron-withdrawing cyanomethyl group will lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted methyl acrylate.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be distributed over the α,β-unsaturated system, with significant coefficients on the β-carbon and the carbonyl carbon. The electron-withdrawing nature of the cyanomethyl group will stabilize and lower the energy of the LUMO. nih.gov This lowering of the LUMO energy makes the molecule a better electron acceptor and thus more susceptible to nucleophilic attack, particularly at the β-carbon (a Michael addition).

The energy gap between the HOMO and LUMO is a critical parameter for predicting the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing cyanomethyl group is expected to decrease the HOMO-LUMO gap in comparison to simple acrylates, thereby enhancing its reactivity towards nucleophiles.

| Orbital | Typical Energy Range (eV) for Acrylates | Predicted Effect of -CH₂CN Group |

| HOMO | -10 to -11 | Lower energy |

| LUMO | -0.5 to -1.5 | Lower energy |

| HOMO-LUMO Gap | 8.5 to 10.5 | Decreased |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule and are invaluable for predicting sites of electrophilic and nucleophilic attack. For 2-(cyanomethyl)acrylic acid methyl ester, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group.

Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. The most significant region of positive potential is expected to be on the β-carbon of the acrylic double bond, consistent with its susceptibility to Michael addition. The carbonyl carbon would also exhibit a positive potential.

Applications As a Versatile Synthon in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The intrinsic reactivity of 2-(Cyanomethyl)acrylic acid methyl ester makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the cyano and methyl ester groups renders the double bond highly susceptible to nucleophilic attack, a key step in many ring-forming reactions. This electrophilicity is central to its application in constructing nitrogen-, oxygen-, and sulfur-containing heterocycles.

The construction of nitrogen-containing heterocycles frequently relies on the conjugate addition of nitrogen nucleophiles to activated alkenes, a reaction known as the aza-Michael addition. researchgate.netd-nb.infogeorgiasouthern.edu 2-(Cyanomethyl)acrylic acid methyl ester is an excellent Michael acceptor, readily reacting with amines and other nitrogen nucleophiles to initiate cascade reactions that lead to the formation of various heterocyclic rings.

The general mechanism involves the initial 1,4-addition of a nitrogen nucleophile to the activated double bond of the acrylate (B77674). This step is often followed by intramolecular cyclization and subsequent aromatization or rearrangement steps to yield the final heterocyclic product. The cyano and ester groups not only activate the molecule for the initial attack but also participate in or facilitate the subsequent ring-closing steps.

While direct examples exclusively utilizing 2-(Cyanomethyl)acrylic acid methyl ester are specific, its reactivity profile is well-represented in the broader context of activated alkenes and Baylis-Hillman adduct derivatives in heterocyclic synthesis. wikipedia.orgrsc.org For instance, derivatives from the Morita-Baylis-Hillman (MBH) reaction of methyl acrylate are widely used, and 2-(Cyanomethyl)acrylic acid methyl ester can be viewed as a derivative of such adducts, primed for similar synthetic applications. researchgate.net

Below is a summary of synthetic approaches for nitrogen-containing heterocycles where synthons with the reactivity pattern of 2-(Cyanomethyl)acrylic acid methyl ester are pivotal.

| Heterocycle | General Approach | Key Reaction Type | Role of Synthon |

| Pyrroles | Reaction with α-amino carbonyl compounds or their equivalents. | Aza-Michael Addition / Intramolecular Condensation | Acts as a C3 synthon, providing three carbon atoms to the pyrrole (B145914) backbone. |

| Pyridines | Multi-component reactions involving an amine (e.g., ammonia), and a 1,3-dicarbonyl equivalent. | Aza-Michael Addition / Annulation | Serves as an activated alkene component, facilitating ring formation through sequential additions and cyclization. |

| Imidazoles | Reaction with dinucleophiles such as amidines or guanidines. | Aza-Michael Addition / Cyclocondensation | Provides a three-carbon fragment that reacts with the N-C-N unit of the dinucleophile. d-nb.info |

This table is generated based on established synthetic principles for these heterocycles, illustrating the potential roles of 2-(Cyanomethyl)acrylic acid methyl ester.

The synthesis of oxygen-containing heterocycles can also be achieved using 2-(Cyanomethyl)acrylic acid methyl ester as a key building block. The strategy often involves an oxa-Michael addition, where an oxygen nucleophile attacks the activated alkene. The subsequent intramolecular cyclization onto either the nitrile or the ester functionality can lead to the formation of furan (B31954) or pyrone skeletons.

For the synthesis of furans, the reaction could proceed via the addition of an α-hydroxy ketone. The initial oxa-Michael addition would be followed by an intramolecular cyclization of the resulting enolate onto the nitrile group, which, after tautomerization and dehydration, would yield a highly substituted aminofuran.

In the case of pyrones, 2-(Cyanomethyl)acrylic acid methyl ester can act as a three-carbon component in [3+3] cycloaddition strategies. Reaction with a 1,3-dicarbonyl compound or its equivalent under basic conditions can initiate a Michael addition, followed by an intramolecular Dieckmann or Claisen-type condensation to construct the δ-lactone ring characteristic of 2-pyrones.

The most prominent application of α-cyanoesters in the synthesis of sulfur-containing heterocycles is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

2-(Cyanomethyl)acrylic acid methyl ester is structurally related to the key intermediate formed in the first step of the Gewald reaction, which is a Knoevenagel condensation product. wikipedia.org Therefore, it can be directly employed as a pre-formed, activated substrate for the subsequent steps of the reaction.

The mechanism proceeds as follows:

Michael Addition of Sulfur : A sulfur nucleophile, generated from elemental sulfur and the base, attacks the β-position of the activated alkene.

Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular Thorpe-Ziegler type cyclization, where the carbanion attacks the nitrile carbon.

Tautomerization : The cyclic intermediate tautomerizes to form the stable 2-aminothiophene ring system.

This reaction is highly efficient and provides a straightforward route to polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.netarkat-usa.org

| Heterocycle | Reaction Name | Key Reactants | Role of 2-(Cyanomethyl)acrylic acid methyl ester |

| Thiophene | Gewald Aminothiophene Synthesis | Carbonyl compound, Elemental Sulfur, Base | Acts as the activated α-cyanoester component. |

This table outlines the established Gewald reaction, for which 2-(Cyanomethyl)acrylic acid methyl ester is a suitable substrate.

Role in Natural Product Synthesis

The dense functionalization of synthons like 2-(Cyanomethyl)acrylic acid methyl ester makes them highly valuable in the total synthesis of complex natural products. These building blocks allow for the rapid assembly of molecular complexity from simple, achiral starting materials. The parent structures, Morita-Baylis-Hillman (MBH) adducts derived from methyl acrylate, have been extensively used in this regard. consensus.appresearchgate.neteurekaselect.com

Biomimetic synthesis aims to mimic the synthetic strategies observed in nature. MBH adducts and their derivatives are useful in this context as they can replicate the reactivity of proposed biosynthetic intermediates. The multifunctional nature of these compounds—possessing an alcohol, an activated double bond, and an ester—allows for a variety of transformations that can mirror enzymatic cascade reactions. For example, the allylic alcohol moiety can be converted into a good leaving group (as in 2-(cyanomethyl)acrylic acid methyl ester, where the hydroxyl is replaced by a cyano group via nucleophilic substitution), setting the stage for subsequent intramolecular cyclizations or rearrangements that are common in alkaloid and terpenoid biosynthesis.

The total synthesis of natural products often requires the construction of complex and sterically congested carbon frameworks. The MBH reaction and the subsequent derivatization of its adducts provide a powerful tool for this purpose. wikipedia.org The reaction itself creates a new stereocenter and installs multiple functional groups in a single, atom-economical step. researchgate.net

These functional groups serve as handles for further elaboration of the carbon skeleton. For example:

The double bond can be used for cycloaddition reactions, metathesis, or hydrogenation.

The ester can be reduced, hydrolyzed, or converted to other functional groups.

The allylic position can be functionalized through substitution reactions.

This versatility has been exploited in the synthesis of several bioactive natural products. For instance, MBH adducts have been used as key intermediates in the synthesis of Salinosporamide A, a potent proteasome inhibitor, and other complex molecules. wikipedia.org The ability to build complex structures efficiently makes 2-(Cyanomethyl)acrylic acid methyl ester and related compounds important tools for synthetic chemists tackling the challenges of natural product synthesis.

Precursor for Pharmaceutical Intermediates and Biologically Active Molecules

The unique chemical architecture of 2-(Cyanomethyl)acrylic acid methyl ester, featuring multiple reactive sites, positions it as a valuable synthon in the synthesis of complex molecules with potential biological activity. Its utility spans the creation of modified amino acids, the assembly of core structures for medicinal chemistry, and the development of molecules that can interact with biological targets like enzymes.

Synthesis of Amino Acid Derivatives

The reactivity of the acrylate system provides a platform for the synthesis of novel amino acid derivatives. The Michael addition reaction, for instance, allows for the introduction of various functional groups, leading to modified β-alanine derivatives. wikipedia.org While the direct reaction of 2-(Cyanomethyl)acrylic acid methyl ester is a specific pathway, the broader chemistry of acrylates is well-established in amino acid synthesis. For example, related compounds like methyl 2-chloroacrylate (B1238316) are precursors in the industrial synthesis of L-cysteine intermediates, such as 2-aminothiazoline-4-carboxylic acid, through reaction with thiourea. wikipedia.org

Furthermore, the cyanomethyl group itself is reactive and can be a precursor to other functionalities. The formation of cyanomethyl derivatives of basic amino acids like lysine (B10760008) and arginine has been observed in other contexts, indicating the potential for this moiety to be incorporated into amino acid structures. nih.gov Polymer chemistry has also demonstrated the creation of amino-acid-based methacrylate (B99206) derivatives through esterification reactions, leading to polymers with amino acid side chains, which highlights the compatibility of the acrylate structure with amino acid chemistry. researchgate.netrsc.org

Construction of Medicinal Chemistry Scaffolds

Acrylate-based molecules serve as fundamental building blocks, or scaffolds, for constructing more complex, biologically active compounds. The 3-hydroxy-2-aryl acrylate scaffold, for example, is recognized as a vital precursor in the development of essential drugs and natural products due to its combination of electrophilic and nucleophilic centers. rsc.org This principle extends to derivatives like 2-(Cyanomethyl)acrylic acid methyl ester, which can be elaborated into diverse molecular frameworks.

In the field of tissue engineering, a key area of medicinal chemistry, methyl methacrylate (a related compound) has been used to create scaffold chemical models. mdpi.comnih.gov Graft copolymers of collagen and poly(methyl methacrylate) have been synthesized to form products that are non-toxic, promote cell growth, and are biodegradable, demonstrating the utility of the methacrylate backbone in creating biocompatible materials for medical applications. mdpi.comnih.gov These studies underscore the potential of acrylate derivatives to form the core of sophisticated structures designed for interaction with biological systems.

Development of Enzyme Inhibitors and Ligands

The ability of acrylate-derived structures to interact with enzymes makes them promising candidates for the development of inhibitors and ligands. Research has shown that acrylate-derived polymers can induce "hyperactivation" in enzymes like α-chymotrypsin, indicating a significant interaction between the polymer and the enzyme. researchgate.net Computational docking simulations have further revealed that the binding of these polymers can enhance the binding affinity of substrates to the enzyme's active site. researchgate.net

This capacity for specific molecular interaction is fundamental to designing enzyme inhibitors. While some molecules enhance enzyme activity, others can be tailored to block it. The synthesis of metal complexes using multifunctional acrylate adducts has been explored for their biological activity, where the acrylate derivative acts as a ligand, binding to a metal center. mdpi.com Such complexes can present unique geometries and electronic properties for interacting with biological targets. The enzymatic modification of poly(methyl acrylate) itself by lipases further confirms that enzymes can recognize and interact with acrylate-based structures, opening avenues for designing molecules that can bind to and modulate enzyme function. nih.gov

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, 2-(Cyanomethyl)acrylic acid methyl ester functions as a specialized monomer, contributing to the synthesis of advanced polymers with tailored properties. Its bifunctionality, stemming from the polymerizable acrylate group and the reactive cyano group, allows for the creation of specialty polymers and functional materials through both homopolymerization and copolymerization.

Monomer for Specialty Polymer Synthesis

As a substituted acrylate, 2-(Cyanomethyl)acrylic acid methyl ester belongs to a class of specialty monomers used to impart specific characteristics to polymers. arkema.com The parent compound, methyl acrylate, is a key component in the production of acrylate fibers and is used in synthesizing various intermediates. wikipedia.org The introduction of the cyanomethyl group adds polarity and a site for further chemical modification, allowing for the creation of polymers with unique properties not achievable with standard acrylates like methyl methacrylate. nih.gov

The polymerization of such specialty monomers can lead to materials with enhanced thermal resistance, chemical resistance, or specific adhesion properties. arkema.com For instance, polymers derived from methyl acrylate are used in films and as rheology modifiers. gantrade.com The presence of the nitrile (cyano) group in the polymer chain can also improve properties like solvent resistance and increase the glass transition temperature of the resulting material.

Enabling Functional Polymers through Copolymerization

Copolymerization is a powerful strategy to create functional polymers by combining two or more different monomers, and 2-(Cyanomethyl)acrylic acid methyl ester is a valuable comonomer. nih.gov This process allows for the fine-tuning of material properties, including mechanical, thermal, and optical characteristics. nih.gov The incorporation of a monomer with a reactive side group, such as the cyanomethyl group, introduces functionality into the final polymer chain. This functionality can then be used for post-polymerization modification, cross-linking, or to confer specific interactive properties to the material.

Research on related systems, such as the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, demonstrates the successful integration of cyano-functionalized monomers into polymer chains using free radical polymerization. researchgate.net Methyl methacrylate itself is widely used in copolymers to create materials with high transparency and flexibility for applications like stretchable electronics. nih.gov By strategically selecting comonomers, materials with a desired balance of properties—such as hardness, flexibility, and tack—can be engineered for applications ranging from coatings and adhesives to advanced thermoplastic resins. gantrade.comresearchgate.net

Interactive Data Tables

Table 1: Research Findings on Acrylate Derivatives in Synthesis

| Research Area | Compound/System Studied | Key Finding | Reference |

|---|---|---|---|

| Medicinal Scaffolds | Collagen-poly(methyl methacrylate) graft copolymers | Creates a non-toxic, biodegradable scaffold that promotes cell growth. | mdpi.com, nih.gov |

| Enzyme Interaction | Poly(2-carboxyethyl)acrylate and α-chymotrypsin | Polymer binding enhances substrate affinity and leads to enzyme hyperactivation. | researchgate.net |

| Copolymerization | 4-cyanophenyl acrylate and methyl methacrylate | Successful synthesis of copolymers containing cyano functional groups. | researchgate.net |

| Amino Acid Synthesis | Methyl 2-chloroacrylate and thiourea | Serves as a precursor for an intermediate in L-cysteine synthesis. | wikipedia.org |

Tailoring Polymer Properties through Structural Incorporation

The deliberate incorporation of specialized monomers into a polymer backbone is a fundamental strategy for tailoring the macroscopic properties of the resulting material. 2-(Cyanomethyl)acrylic acid methyl ester, also known as methyl 2-cyanoacrylate (MCA), is a vinyl monomer that offers a unique combination of functional groups capable of significantly influencing polymer characteristics when used as a comonomer in copolymerization reactions. nih.gov The presence of both a polar nitrile (cyano) group and a methyl ester group on the same carbon atom of the vinyl group imparts distinct reactivity and imparts specific attributes to the copolymer. pcbiochemres.com

The primary mechanism through which 2-(cyanomethyl)acrylic acid methyl ester modifies polymer properties is through radical copolymerization. nih.gov In this process, MCA is polymerized along with one or more other monomers, creating a polymer chain with a tailored sequence and composition of monomer units. The extent to which MCA is incorporated and its distribution along the polymer chain are governed by its reactivity ratios with the comonomers. nih.gov

Research has shown that poly(methyl 2-cyanoacrylate) homopolymers are often hard, glassy resins. researchgate.net However, these materials can also be brittle. afinitica.com By copolymerizing MCA with other monomers, such as various acrylates or vinyl ethers, the mechanical properties of the resulting polymer can be precisely controlled. For instance, the incorporation of MCA can enhance the tensile strength and adhesion of a polymer to various substrates. researchgate.net Conversely, copolymerizing MCA with a "softer" monomer can reduce the brittleness typically associated with its homopolymer. afinitica.com

A key aspect of utilizing 2-(cyanomethyl)acrylic acid methyl ester in polymer design is understanding its reactivity in copolymerization, which can be quantified using reactivity ratios (r) and the Q-e scheme. The Q-e scheme provides a semi-empirical method to predict the copolymerization behavior of monomers. 'Q' represents the reactivity of the monomer due to resonance stabilization, and 'e' reflects the polarity of the vinyl group. nih.gov

Table 1: Reactivity Parameters for 2-(Cyanomethyl)acrylic acid methyl ester (MCA) and a Common Comonomer

| Monomer | r₁ (MCA) | r₂ (Comonomer) | Q-value | e-value |

| Methyl Methacrylate (MMA) | 0.25 | 0.04 | 4.91 | 0.91 |

Data sourced from Kinsinger et al. and other recent studies. nih.gov

The data in the table, specifically the reactivity ratios for the copolymerization of MCA (M₁) with methyl methacrylate (MMA) (M₂), indicate a high tendency for alternation in the polymer chain. nih.gov The low values for both r₁ and r₂ suggest that a growing polymer chain ending in either an MCA or MMA unit prefers to add the other monomer rather than its own. This alternating tendency is a direct result of the distinct electronic properties of the two monomers and allows for precise control over the polymer microstructure, which in turn dictates the final properties of the material. The high Q value for MCA reflects the significant resonance stabilization of its radical, and the positive 'e' value indicates its electron-withdrawing nature. nih.gov

Derivatives, Analogs, and Structural Modifications

Synthesis of Substituted 2-(Cyanomethyl)acrylic Acid Esters

The synthesis of derivatives of 2-(cyanomethyl)acrylic acid methyl ester can be achieved by altering the ester group, introducing substituents onto the acrylic backbone, or modifying the cyano group.

The ester moiety of 2-(cyanomethyl)acrylic acid can be readily varied by employing different alcohols in the esterification process. The synthesis of acrylic esters is a well-established industrial process, often involving the reaction of acrylic acid with an alcohol in the presence of an acid catalyst. google.comgoogle.comgoogleapis.com This methodology can be adapted for the synthesis of various 2-(cyanomethyl)acrylic acid esters. For instance, reacting 2-(cyanomethyl)acrylic acid with alcohols such as ethanol (B145695), propanol, or butanol would yield the corresponding ethyl, propyl, and butyl esters.

Transesterification is another viable method, where methyl 2-(cyanomethyl)acrylate can be reacted with a different alcohol in the presence of a suitable catalyst to exchange the methyl group for a different alkyl or aryl group. google.com The choice of alcohol allows for the introduction of a wide range of functionalities into the ester group, thereby modifying the physical and chemical properties of the resulting molecule.

Table 1: Examples of 2-(Cyanomethyl)acrylic Acid Esters with Varied Ester Moieties

| Alcohol Reactant | Resulting Ester |

| Ethanol | 2-(Cyanomethyl)acrylic acid ethyl ester |

| n-Propanol | 2-(Cyanomethyl)acrylic acid n-propyl ester |

| Isopropanol | 2-(Cyanomethyl)acrylic acid isopropyl ester |

| n-Butanol | 2-(Cyanomethyl)acrylic acid n-butyl ester |

| Benzyl (B1604629) alcohol | 2-(Cyanomethyl)acrylic acid benzyl ester |

This table is illustrative and based on general esterification principles.

Introducing substituents at the α- or β-positions of the acrylic backbone of 2-(cyanomethyl)acrylic acid methyl ester can significantly influence its reactivity. The synthesis of α-substituted acrylates can be challenging due to the potential for polymerization and other side reactions. However, specific synthetic routes have been developed for this purpose. For example, α-alkylation of the corresponding saturated ester followed by an elimination reaction can introduce an alkyl group at the α-position.

A photoredox-enabled 1,2-dialkylation of α-substituted acrylates has been reported, which proceeds via an Ireland-Claisen rearrangement, offering a pathway to valuable tertiary carboxylic acids. nih.gov The synthesis of polymers with a norbornane (B1196662) backbone has been achieved through the radical copolymerization of alkyl 2-norbornene-2-carboxylates, demonstrating the incorporation of cyclic substituents. researchgate.net

Table 2: Representative Substituted 2-(Cyanomethyl)acrylic Acid Esters

| Substituent Position | Substituent | Compound Name |

| α | Methyl | Methyl 2-(cyanomethyl)-2-butenoate |

| α | Ethyl | Methyl 2-(cyanomethyl)-2-pentenoate |

| β | Phenyl | Methyl 3-phenyl-2-(cyanomethyl)acrylate |

| β | Trifluoromethyl | Methyl 3-(trifluoromethyl)-2-(cyanomethyl)acrylate |

This table provides hypothetical examples based on known substitution patterns of acrylates.

The cyano group in 2-(cyanomethyl)acrylic acid methyl ester is a versatile functional group that can be converted into other functionalities. The hydrolysis of nitriles is a common transformation that can proceed under either acidic or basic conditions to yield amides or carboxylic acids. lumenlearning.comyoutube.combyjus.comlibretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis, using a base like sodium hydroxide (B78521), initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Enzymatic hydrolysis of nitriles to carboxylic acids also presents a green alternative. researchgate.net These reactions would transform 2-(cyanomethyl)acrylic acid methyl ester into its corresponding amide or carboxylic acid derivative at the cyanomethyl position.

Furthermore, the cyano group can participate in cycloaddition reactions, offering a route to heterocyclic compounds.

Impact of Structural Changes on Reactivity and Selectivity

Structural modifications to 2-(cyanomethyl)acrylic acid methyl ester have a profound impact on its reactivity and the selectivity of its reactions, primarily through electronic effects and steric hindrance.

The reactivity of the double bond in 2-(cyanomethyl)acrylic acid methyl ester is significantly influenced by the electronic nature of its substituents. The ester and the cyanomethyl groups are both electron-withdrawing, which makes the β-carbon of the acrylic system electrophilic and susceptible to nucleophilic attack, such as in Michael additions. mdpi.comresearchgate.netnih.govresearchgate.net

Introducing additional electron-withdrawing substituents on the acrylic backbone would further increase the electrophilicity of the β-carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating substituents would decrease the electrophilicity of the β-carbon, potentially slowing down nucleophilic addition reactions.

The electronic effects of substituents also play a crucial role in cycloaddition reactions, such as the Diels-Alder reaction. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction with an electron-rich diene. nih.gov

Table 3: Predicted Electronic Effects of Substituents on the Reactivity of the Acrylic Double Bond

| Substituent | Electronic Effect | Predicted Impact on Michael Addition Reactivity |

| -NO₂ (at β-position) | Strong Electron-Withdrawing | Increase |

| -Cl (at α-position) | Inductive Electron-Withdrawing | Increase |

| -CH₃ (at α-position) | Weak Electron-Donating | Decrease |

| -OCH₃ (at β-position) | Electron-Donating (Resonance) | Decrease |

This table is based on general principles of electronic effects in organic chemistry.

Steric hindrance arising from substituents on the acrylic backbone or the ester moiety can significantly affect the rate and stereochemical outcome of reactions. For instance, methacrylates are generally less reactive in Michael additions than acrylates due to the steric hindrance caused by the α-methyl group. mdpi.com A similar effect would be expected for α-substituted derivatives of 2-(cyanomethyl)acrylic acid methyl ester.

The size of the ester group can also influence reactivity. Larger, bulkier ester groups can hinder the approach of reactants to the double bond, slowing down the reaction rate. researchgate.net

Structural modifications, particularly the introduction of chiral auxiliaries or substituents, can be used to achieve stereochemical control in reactions involving 2-(cyanomethyl)acrylic acid methyl ester. Asymmetric synthesis strategies, including the use of chiral substrates or catalysts, can lead to the formation of enantiomerically enriched products. nih.govnih.govrsc.orgyoutube.comfrontiersin.org For example, the asymmetric hydrogenation of cyano-substituted acrylate (B77674) esters has been shown to produce chiral γ-lactams and amino acids with high enantioselectivity. nih.gov Diastereoselective reactions, such as the nickel-catalyzed hydroboration of acrylates, can also be influenced by the steric environment around the double bond. researchgate.net

Table 4: Impact of Steric Hindrance from α-Substituents on Reactivity

| α-Substituent | Relative Steric Bulk | Predicted Impact on Reaction Rate |

| -H | Low | High |

| -CH₃ | Moderate | Moderate |

| -CH₂CH₃ | Moderate-High | Low |

| -C(CH₃)₃ | High | Very Low |

This table provides a qualitative prediction based on the principles of steric hindrance.

Exploration of Novel Functional Group Combinations

The strategic incorporation of diverse functional groups onto the molecular scaffold of 2-(cyanomethyl)acrylic acid methyl ester has been a focal point of research, aiming to develop novel compounds with tailored reactivity and properties. By combining the inherent chemical characteristics of the cyano and acrylate moieties with other reactive groups, chemists can design multifunctional molecules for advanced applications in materials science and synthetic chemistry. This exploration involves creating hybrid systems where the interplay between different functional groups leads to unique chemical behaviors and the potential for complex molecular architectures.

The development of hybrid systems from 2-(cyanomethyl)acrylic acid methyl ester and its analogs involves the introduction of one or more additional reactive centers into the molecular structure. These centers can participate in a variety of chemical transformations, allowing for the synthesis of complex derivatives, polymers, and metal-organic frameworks. Key strategies include the introduction of hydroxyl, amino, and halogen functionalities, which serve as handles for further modification and for creating sophisticated molecular systems.

One prominent strategy involves the use of halogenated intermediates, such as methyl 2-(bromomethyl)acrylate. ontosight.ai The bromomethyl group is a highly reactive electrophilic center, susceptible to nucleophilic substitution reactions. ontosight.ai This allows for the straightforward introduction of a wide range of functional groups. For instance, research on the analogous ethyl ester, ethyl 2-(bromomethyl)-3-cyanoacrylate, has demonstrated its reaction with primary amines to yield ethyl 2-[(alkylamino)(cyano)methyl] acrylates. researchgate.net This reaction creates a hybrid molecule possessing three distinct reactive centers: the original cyano and acrylate groups, and a newly introduced secondary amine. researchgate.net Similarly, the conversion of related allyl bromides can lead to the synthesis of derivatives like ethyl 3-cyano-2-(hydroxymethyl) acrylate, which incorporates a hydroxyl group as an additional reactive site. researchgate.net

Another approach to creating multifunctional systems is through reactions that modify the acrylate backbone itself, such as the Morita-Baylis-Hillman (MBH) reaction. The reaction between methyl acrylate and an aldehyde containing another functional group, like 4-cyanobenzaldehyde, produces a complex adduct. mdpi.com This yields a molecule, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, which features a hydroxyl group and an aromatic cyano group in addition to the acrylate system. mdpi.com Such polyfunctional molecules can serve as versatile ligands for the coordination of metal ions. mdpi.com

The acrylate moiety within these derivatives also retains its reactivity as a Michael acceptor. This allows it to react with various nucleophiles. For example, the reaction of acrylates with amines (aza-Michael addition) or thiols (thiol-Michael addition) is a well-established method for forming carbon-nitrogen or carbon-sulfur bonds. mdpi.com This inherent reactivity enables these multifunctional derivatives of 2-(cyanomethyl)acrylic acid methyl ester to be used as monomers or crosslinkers in the synthesis of functional polymers and hybrid networks. mdpi.com

The table below summarizes examples of derivatives and the additional reactive centers they incorporate.

| Derivative/Analog | Starting Materials/Intermediate | Additional Reactive Center(s) Introduced | Potential Reactions of New Center(s) |

| Ethyl 2-[(alkylamino)(cyano)methyl] acrylate | Ethyl 2-(bromomethyl)-3-cyanoacrylate, Primary Amine | Secondary Amine (-NHR) | Nucleophilic addition, Amide formation |

| Ethyl 3-cyano-2-(hydroxymethyl) acrylate | Allyl Bromide derivative | Hydroxyl (-OH) | Esterification, Etherification, Oxidation |

| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Methyl acrylate, 4-cyanobenzaldehyde | Hydroxyl (-OH), Phenyl (-C₆H₄) | Esterification, Metal coordination, Aromatic substitution |

| Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, Metal Salts (e.g., Cu²⁺, Ni²⁺) | Metal Ion (e.g., Cu, Ni) | Catalysis, Lewis acid-base reactions |

Analytical Techniques for Reaction Monitoring and Structural Elucidation of Products

Spectroscopic Methods for Characterization of Reaction Products

Spectroscopy is a cornerstone for the molecular-level investigation of methyl 2-cyanoacrylate. It provides detailed information on the functional groups present, the molecular weight, and the structural arrangement of atoms, which is crucial for confirming the identity of reaction products and intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of methyl 2-cyanoacrylate. While specific spectra for MCA are not widely published, its structure can be confidently predicted based on data from closely related acrylate (B77674) compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. The two geminal protons on the C=C double bond are diastereotopic and would appear as two separate signals, likely in the range of 6.0-7.0 ppm. The three protons of the methyl ester group (-OCH₃) would produce a sharp singlet, typically around 3.8 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Key expected signals include the ester carbonyl carbon (~160-165 ppm), the two carbons of the C=C double bond (~125-140 ppm), the nitrile carbon (-C≡N) (~115-120 ppm), and the methyl ester carbon (~52 ppm).

2D-NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous signal assignment. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away). These methods would definitively link the proton signals to their corresponding carbons in the structure of methyl 2-cyanoacrylate and its reaction products.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Vinyl Proton (H) | ¹H | ~6.0 - 7.0 | Two distinct signals expected for the two non-equivalent protons. |

| Methyl Ester Protons (-OCH₃) | ¹H | ~3.8 | Sharp singlet integrating to 3 protons. |

| Ester Carbonyl (C=O) | ¹³C | ~162 | Quaternary carbon. |

| Vinyl Carbon (=C(CN)COOCH₃) | ¹³C | ~135 | Quaternary carbon attached to cyano and ester groups. |